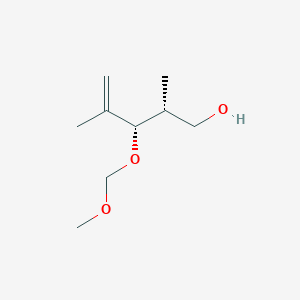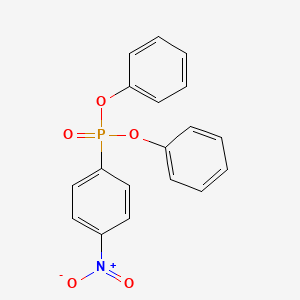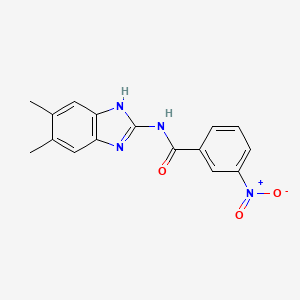![molecular formula C11H15O5P B14241285 [(1S)-1-dimethoxyphosphorylethyl] benzoate CAS No. 241496-36-6](/img/structure/B14241285.png)
[(1S)-1-dimethoxyphosphorylethyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-1-dimethoxyphosphorylethyl] benzoate is an organic compound with a complex structure that includes a benzoate ester and a phosphorylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-dimethoxyphosphorylethyl] benzoate typically involves the esterification of benzoic acid with a phosphorylethyl group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
[(1S)-1-dimethoxyphosphorylethyl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphorylethyl group to a simpler alkyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
[(1S)-1-dimethoxyphosphorylethyl] benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific thermal and optical properties.
Wirkmechanismus
The mechanism by which [(1S)-1-dimethoxyphosphorylethyl] benzoate exerts its effects involves interactions with specific molecular targets and pathways. The phosphorylethyl group can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The benzoate ester moiety may also play a role in the compound’s overall activity by influencing its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties but lacking the phosphorylethyl group.
Sodium benzoate: A salt form of benzoic acid used widely as a preservative.
Benzyl benzoate: Another ester with applications in medicine and industry.
Uniqueness
[(1S)-1-dimethoxyphosphorylethyl] benzoate is unique due to the presence of the phosphorylethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making the compound valuable in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
241496-36-6 |
|---|---|
Molekularformel |
C11H15O5P |
Molekulargewicht |
258.21 g/mol |
IUPAC-Name |
[(1S)-1-dimethoxyphosphorylethyl] benzoate |
InChI |
InChI=1S/C11H15O5P/c1-9(17(13,14-2)15-3)16-11(12)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
DOSGMRLFXSPDKC-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](OC(=O)C1=CC=CC=C1)P(=O)(OC)OC |
Kanonische SMILES |
CC(OC(=O)C1=CC=CC=C1)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
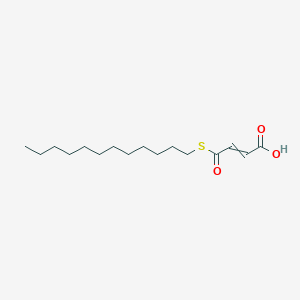
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
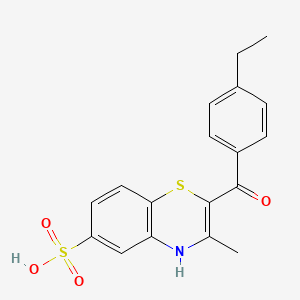
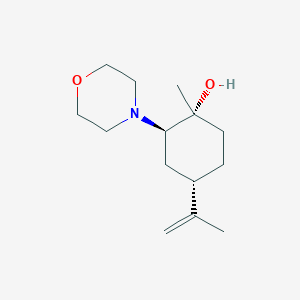
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)


![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
